Dasiglucagon is a synthetic analog of glucagon, a peptide hormone crucial for glucose metabolism. It is primarily used in the treatment of severe hypoglycemia, particularly in individuals with diabetes. Dasiglucagon consists of 29 amino acids, including seven modifications that enhance its stability and efficacy compared to endogenous glucagon. It was approved by the U.S. Food and Drug Administration in March 2021 and is marketed under the brand name Zegalogue .
Dasiglucagon is classified as an antihypoglycemic agent and falls under several categories, including:
The chemical structure of dasiglucagon can be represented by the formula with a unique identifier of CID 126961379 .
Dasiglucagon is synthesized through solid-phase peptide synthesis, which allows for the incorporation of specific amino acid substitutions that improve its pharmacological properties. The modifications include alterations to increase resistance to enzymatic degradation and enhance solubility. The synthesis process typically involves:
The molecular structure of dasiglucagon features a sequence of 29 amino acids that are critical for its biological activity. The structural modifications enhance its stability compared to natural glucagon. Key structural data include:
Dasiglucagon undergoes specific biochemical reactions upon administration:
The pharmacodynamics of dasiglucagon demonstrate a rapid increase in plasma glucose levels following administration, significantly outpacing that of traditional glucagon formulations .
Dasiglucagon operates by mimicking endogenous glucagon's action:
Clinical studies have shown that dasiglucagon can achieve significant increases in blood glucose levels within 30 minutes post-administration, demonstrating its efficacy over traditional glucagon formulations .
Dasiglucagon exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a therapeutic agent for treating severe hypoglycemia .
Dasiglucagon is primarily utilized in clinical settings for:
Research continues into potential new applications for dasiglucagon beyond hypoglycemia management, exploring its implications in broader metabolic disorders .
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: